2-Methyl-5-nitrobiphenyl

Overview

Description

2-Methyl-5-nitrobiphenyl is a chemical compound with the CAS Number: 13480-38-1 . It has a molecular weight of 213.24 .

Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI Code: 1S/C13H11NO2/c1-10-7-8-12 (14 (15)16)9-13 (10)11-5-3-2-4-6-11/h2-9H,1H3 .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 213.24 . It is stored at a temperature of 2-8°C .Scientific Research Applications

Antimalarial Activity

2-Methyl-5-nitrobiphenyl derivatives show significant antimalarial activity. Studies on a series of these derivatives, including their synthesis and quantitative structure-activity relationships, have demonstrated efficacy against Plasmodium berghei infections in mice and resistant strains of parasites, suggesting potential for clinical trials in humans (Werbel et al., 1986).

Atmospheric Chemistry

Research on the atmospheric chemistry of this compound derivatives has been conducted, focusing on their photolysis and the prediction of ambient nitroarene concentrations. This is relevant for understanding environmental impacts and pollution control (Arey et al., 1990).

Chemical Synthesis and Characterization

The compound has been used in the synthesis and characterization of various chemicals, demonstrating its utility in developing new materials with potential applications in different fields (Khalid et al., 2020).

Polymorphism in Pharmaceuticals

This compound derivatives have been utilized in the study of conformational polymorphism in pharmaceutical solids, which is crucial for understanding drug stability and efficacy (Smith et al., 2006).

Photophysical Studies

These derivatives have been studied for their photophysical properties, particularly in the context of electron paramagnetic resonance, which is key for understanding molecular behavior under different conditions (Higuchi et al., 1999).

Crystal Engineering for Nonlinear Optics

They have been used in the crystal engineering of noncentrosymmetric structures, playing a role in developing materials for nonlinear optical applications (Muthuraman et al., 2001).

Mutagenicity Studies

Studies on the mutagenicity of nitrobiphenyls and their methyl-substituted derivatives, including this compound, have provided insights into their genetic impact and potential risks (El-Bayoumy et al., 1981).

Fungicidal Activity

Research on derivatives of this compound has revealed their potential fungicidal activities, important for agricultural and pharmaceutical applications (Ustinov et al., 2019).

Safety and Hazards

properties

IUPAC Name |

1-methyl-4-nitro-2-phenylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-10-7-8-12(14(15)16)9-13(10)11-5-3-2-4-6-11/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URKOXRGLMICDRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

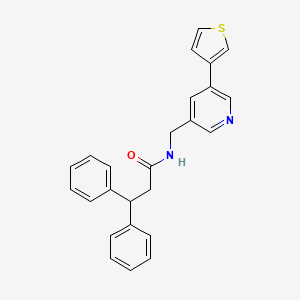

![2-[Furan-2-ylmethyl-(1-methyl-3-propan-2-ylpyrazol-4-yl)amino]ethanesulfonyl fluoride](/img/structure/B2935086.png)

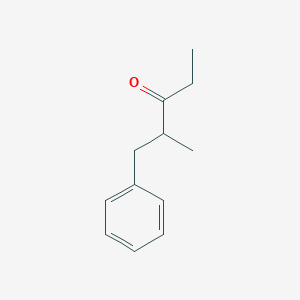

![3-Ethyl-7-(4-phenylpiperazin-1-yl)triazolo[4,5-d]pyrimidine](/img/structure/B2935087.png)

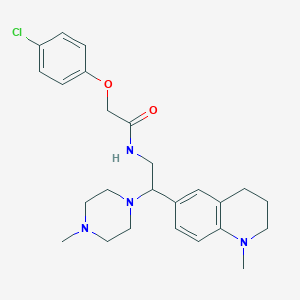

![(3-Methoxy-phenyl)-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-amine](/img/structure/B2935088.png)

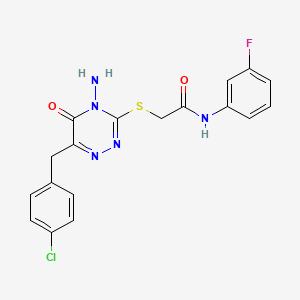

![Benzo[d]thiazol-2-yl(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B2935091.png)

![7-Ethyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride](/img/structure/B2935096.png)

![4-Methyl-1-[2-(1-prop-2-ynylbenzimidazol-2-ylthio)ethoxy]benzene](/img/structure/B2935097.png)